molecular formula C20H24N2O2 B4622703 2-{[(3,4-dimethylphenyl)acetyl]amino}-N-isopropylbenzamide

2-{[(3,4-dimethylphenyl)acetyl]amino}-N-isopropylbenzamide

Cat. No. B4622703
M. Wt: 324.4 g/mol
InChI Key: VIIPRIKDXPJTDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including stirring compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions. The process typically results in good yields and the products are elucidated by spectroscopic techniques such as HNMR and LC-MS (Sharma et al., 2018).

Molecular Structure Analysis

Molecular structure analysis reveals that these compounds often crystallize in orthorhombic crystal systems, exhibiting intermolecular hydrogen bonds of the type N–H⋅⋅⋅O. Intramolecular interactions are also observed, contributing to the stability of the crystal structure (Sharma et al., 2018).

Chemical Reactions and Properties

Chemical reactions involve interaction with various reagents, leading to the formation of new compounds. For example, the reaction with chlorosulfonic acid synthesizes sterically hindered isomeric forms of the compound, demonstrating its versatility in chemical transformations (Rublova et al., 2017).

Physical Properties Analysis

Physical properties, including crystal system, space group, and unit cell parameters, are crucial for understanding the stability and behavior of the compound under different conditions. These parameters are determined through X-ray diffraction techniques, providing insights into the molecular arrangements and interactions within the crystal (Sharma et al., 2018).

Chemical Properties Analysis

Chemical properties analysis focuses on the reactivity of the compound with various chemical reagents, highlighting its potential utility in synthesis and applications in different chemical reactions. The introduction of sterically hindering groups and the formation of hydrogen bonds contribute to the unique chemical behavior of these compounds (Rublova et al., 2017).

Scientific Research Applications

Anticonvulsant Activity

Compounds structurally similar to "2-{[(3,4-dimethylphenyl)acetyl]amino}-N-isopropylbenzamide" have been studied for their anticonvulsant properties. For instance, a study on the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide demonstrated significant anticonvulsant activity in several animal models. This research highlighted the compound's efficacy against maximal electroshock (MES) induced seizures in mice, indicating its potential as an anticonvulsant agent (Robertson et al., 1987).

Anticancer Drug Synthesis

Another study focused on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, showcasing its potential in anticancer drug development. Through molecular docking analysis targeting the VEGFr receptor, the study provided insights into the compound's structure and its possible therapeutic applications against cancer (Sharma et al., 2018).

Fluorescence Enhancement

Research on fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, including a compound similar to the target molecule, demonstrates the "amino conjugation effect." Such findings could have implications for the development of novel fluorescent materials for bioimaging or analytical purposes (Yang, Chiou, & Liau, 2002).

properties

IUPAC Name

2-[[2-(3,4-dimethylphenyl)acetyl]amino]-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-13(2)21-20(24)17-7-5-6-8-18(17)22-19(23)12-16-10-9-14(3)15(4)11-16/h5-11,13H,12H2,1-4H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIPRIKDXPJTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)NC2=CC=CC=C2C(=O)NC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(3,4-dimethylphenyl)acetyl]amino}-N-(propan-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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